![molecular formula C16H24N2O3 B1614360 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 944390-87-8](/img/structure/B1614360.png)
4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of piperidine carboxylic acid derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood. However, it has been suggested that 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester may exert its biological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. Additionally, 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has been reported to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is its high potency and selectivity towards its target enzymes and receptors. This makes it a useful tool for studying the biological pathways involved in inflammation, pain, and cancer. However, one of the limitations of 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester. One area of interest is the development of novel derivatives of 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester with improved solubility and potency. Another area of research is the investigation of the potential use of 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester and its potential therapeutic applications.
Scientific Research Applications
4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied extensively in preclinical models for its potential therapeutic applications.
properties
IUPAC Name |
tert-butyl 4-(4-methylpyridin-2-yl)oxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-5-8-17-14(11-12)20-13-6-9-18(10-7-13)15(19)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWZLHHQGHADJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647920 | |
Record name | tert-Butyl 4-[(4-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
944390-87-8 | |
Record name | tert-Butyl 4-[(4-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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